molecular formula C12H10FNS B325713 (E)-N-(4-fluorophenyl)-1-(3-methylthiophen-2-yl)methanimine

(E)-N-(4-fluorophenyl)-1-(3-methylthiophen-2-yl)methanimine

Cat. No.: B325713
M. Wt: 219.28 g/mol
InChI Key: ULCVTIPZJYLPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-fluorophenyl)-1-(3-methylthiophen-2-yl)methanimine is a Schiff base compound, characterized by the presence of an imine or azomethine group (–C=N–). Schiff bases are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics (NLO), medicinal chemistry, and material science .

Preparation Methods

The synthesis of (E)-N-(4-fluorophenyl)-1-(3-methylthiophen-2-yl)methanimine typically involves the condensation reaction between 4-fluoroaniline and 3-methylthiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

(E)-N-(4-fluorophenyl)-1-(3-methylthiophen-2-yl)methanimine can undergo various chemical reactions, including:

Scientific Research Applications

(E)-N-(4-fluorophenyl)-1-(3-methylthiophen-2-yl)methanimine has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-(4-fluorophenyl)-1-(3-methylthiophen-2-yl)methanimine involves its interaction with molecular targets through its imine group. The compound can form stable complexes with metal ions, which can then participate in various biochemical pathways. The presence of the fluorine atom enhances its reactivity and binding affinity to specific molecular targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H10FNS

Molecular Weight

219.28 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-(3-methylthiophen-2-yl)methanimine

InChI

InChI=1S/C12H10FNS/c1-9-6-7-15-12(9)8-14-11-4-2-10(13)3-5-11/h2-8H,1H3

InChI Key

ULCVTIPZJYLPPC-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)C=NC2=CC=C(C=C2)F

Canonical SMILES

CC1=C(SC=C1)C=NC2=CC=C(C=C2)F

Origin of Product

United States

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